molecular formula C11H18N5O14P3 B12866012 3'-o-Methylguanosine 5'-(tetrahydrogen triphosphate)

3'-o-Methylguanosine 5'-(tetrahydrogen triphosphate)

Cat. No.: B12866012
M. Wt: 537.21 g/mol
InChI Key: OHOBECDATGAGJW-KQYNXXCUSA-N
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Description

3'-O-Methylguanosine 5'-(tetrahydrogen triphosphate) (3'-OMe-GTP) is a chemically modified derivative of guanosine triphosphate (GTP), where the 3'-hydroxyl group on the ribose moiety is substituted with a methyl group (CH₃). This modification alters the compound’s interactions with enzymes and proteins that typically bind GTP, such as elongation factors in protein synthesis (e.g., EF-Tu and EF-G in Escherichia coli) . The molecular formula of 3'-OMe-GTP is C₁₁H₁₈N₅O₁₄P₃, with a molecular weight of 523.18 g/mol . Its lithium salt form (CAS 61556-45-4) is utilized in biomedical research for targeting enzymes and pathways associated with disease progression .

Properties

Molecular Formula

C11H18N5O14P3

Molecular Weight

537.21 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H18N5O14P3/c1-26-7-4(2-27-32(22,23)30-33(24,25)29-31(19,20)21)28-10(6(7)17)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18)/t4-,6-,7-,10-/m1/s1

InChI Key

OHOBECDATGAGJW-KQYNXXCUSA-N

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Preparation of 3'-O-Methylguanosine Nucleoside

The 3'-O-methyl modification is introduced on the ribose sugar of guanosine. This can be achieved by selective methylation of the 3' hydroxyl group of guanosine or by using protected intermediates to ensure regioselectivity.

  • Selective Methylation : The 3' hydroxyl group is methylated using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to avoid methylation at other hydroxyl groups.
  • Protection/Deprotection Strategy : Often, the 2' and 5' hydroxyl groups are protected with suitable protecting groups (e.g., silyl ethers or acetyl groups) to allow selective methylation at the 3' position. After methylation, protecting groups are removed to yield 3'-O-methylguanosine.

Phosphorylation to Triphosphate

The conversion of 3'-O-methylguanosine to its 5'-triphosphate form is a critical step and can be performed by:

  • Yoshikawa Method : This classical method involves phosphorylation of the 5' hydroxyl group using phosphoryl chloride (POCl3) in the presence of a base such as lutidine to avoid depurination. The intermediate monophosphate is then converted to the triphosphate by reaction with pyrophosphate salts.
  • Phosphoramidite or Phosphorimidazolide Chemistry : Alternative methods use activated phosphate derivatives to facilitate triphosphorylation.
  • Enzymatic Phosphorylation : Kinase enzymes can be used to phosphorylate nucleosides stepwise to the triphosphate, but this is less common for modified nucleosides due to substrate specificity issues.

Detailed Preparation Protocol (Literature-Based)

A representative synthetic route adapted from recent literature and commercial synthesis protocols is as follows:

Step Reagents/Conditions Description Yield/Notes
1. Protection of guanosine hydroxyls Use of acetyl or silyl protecting groups Protect 2' and 5' hydroxyls to allow selective methylation High selectivity
2. 3'-O-Methylation Methyl iodide or dimethyl sulfate, base (e.g., NaH) Methylation of free 3' hydroxyl Moderate to high yield
3. Deprotection Mild acidic or basic conditions Removal of protecting groups to yield 3'-O-methylguanosine Quantitative
4. Monophosphorylation (Yoshikawa method) POCl3, lutidine, low temperature (0 °C) Phosphorylation at 5' position to form monophosphate ~90% yield
5. Triphosphorylation Reaction with pyrophosphate salts or phosphoramidite reagents Conversion of monophosphate to triphosphate Variable, optimized by chromatography
6. Purification Ion-exchange chromatography, reverse-phase HPLC Isolation of pure 3'-O-methylguanosine 5'-triphosphate Purity ≥90% by AX-HPLC

Research Findings and Optimization

  • Selectivity and Yield : The use of protecting groups is essential to achieve regioselective methylation at the 3' position. The methylation step is sensitive to reaction conditions to avoid over-methylation or side reactions.
  • Phosphorylation Efficiency : The Yoshikawa phosphorylation method is widely used due to its high yield and mild conditions that prevent depurination. The presence of lutidine base is critical to maintain nucleoside integrity.
  • Purification : Ion-exchange chromatography and reverse-phase HPLC are standard for purifying the triphosphate product, achieving ≥90% purity as confirmed by anion-exchange HPLC.
  • Stability : The 3'-O-methyl modification confers stability by blocking the 3' hydroxyl, making the nucleotide a chain terminator in RNA synthesis.

Data Table Summarizing Key Parameters

Parameter Value/Condition Reference
Molecular Formula C11H18N5O14P3
Molecular Weight 537.2 g/mol (free acid)
Purity ≥90% by Anion-Exchange HPLC
Extinction Coefficient 13,600 L·mol⁻¹·cm⁻¹ at 252 nm
Storage -20°C or below
Phosphorylation Method Yoshikawa method (POCl3, lutidine)
Typical Yield (Monophosphate) ~90%
Typical Yield (Overall Triphosphate) 70-90% (after purification)

Chemical Reactions Analysis

Types of Reactions

3’-O-Methylguanosine 5’-(tetrahydrogen triphosphate) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized nucleotides.

    Reduction: Although less common, reduction reactions can occur, particularly in the presence of strong reducing agents.

    Substitution: Nucleophilic substitution reactions can take place, especially at the phosphate groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

    Substitution: Nucleophiles such as ammonia or primary amines can react with the phosphate groups under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 8-oxo-3’-O-methylguanosine 5’-(tetrahydrogen triphosphate), while substitution reactions can yield various modified nucleotides.

Scientific Research Applications

RNA Synthesis and Transcriptional Studies

One of the primary applications of 3'-O-Methylguanosine 5'-(tetrahydrogen triphosphate) is in the field of RNA synthesis. It is utilized as a chain termination reagent in the preparation of RNA polymerase II elongation intermediates. This capability allows researchers to study transcriptional processes more effectively by halting RNA synthesis at specific points, enabling detailed analysis of RNA structures and functions .

Aptamer Development

The compound has been employed in the development of aptamers—short, single-stranded RNA or DNA molecules that can bind to specific targets with high affinity. The incorporation of 3'-O-Methylguanosine into aptamer sequences enhances their stability and resistance to nuclease degradation, making them more viable for therapeutic applications .

Protein Methylation Studies

Research indicates that guanosine derivatives like 3'-O-Methylguanosine can influence protein carboxyl methylation activities. Studies have shown that analogs such as guanosine 5'-(3-O-thio)triphosphate can significantly stimulate protein carboxyl methyltransferase activities across various species, suggesting potential applications in understanding protein modifications and signaling pathways .

Case Study 1: Transcriptional Incorporation

A study investigated the transcriptional incorporation of various nucleotide triphosphates, including modified forms like 3'-O-Methylguanosine 5'-(tetrahydrogen triphosphate). The results demonstrated successful incorporation into RNA transcripts when using specific RNA polymerases, highlighting its utility in studying transcriptional mechanisms .

Case Study 2: Cancer Biomarker Potential

Research has indicated that levels of 3'-O-Methylguanosine are elevated in the body fluids of tumor-bearing patients compared to healthy controls. This finding suggests its potential role as a biomarker for cancer diagnosis and prognosis, warranting further investigation into its clinical applications .

Mechanism of Action

The mechanism of action of 3’-O-Methylguanosine 5’-(tetrahydrogen triphosphate) involves its incorporation into RNA by RNA polymerase. The methylation at the 3’-position can affect the binding and processing of RNA by various enzymes, influencing RNA stability and function. This compound can also act as a chain terminator in RNA synthesis, providing a tool for studying the elongation and termination phases of transcription.

Comparison with Similar Compounds

Structural and Functional Comparisons

Guanosine 5'-Triphosphate (GTP)
  • Structure : Unmodified GTP (C₁₀H₁₆N₅O₁₄P₃) lacks methyl or other substituents on the ribose or base.
  • Function : Serves as an energy source in protein synthesis, signal transduction, and RNA polymerization.
  • Key Difference : 3'-OMe-GTP’s 3'-O-methyl group introduces steric hindrance, reducing its compatibility with enzymes requiring the 3'-OH group for catalysis. For example, in E. coli EF-G-dependent translocation, 3'-OMe-GTP exhibits intermediate activity (50–70% of GTP’s efficacy), whereas 2'-O-methyl-GTP (PPP-Me2' Guo) retains near-full activity .
Guanosine 5'-O-(3-Thiotriphosphate) (GTPγS)
  • Structure : Contains a sulfur atom replacing the γ-phosphate oxygen (C₁₀H₁₆N₅O₁₃P₃S).
  • Function : A hydrolysis-resistant GTP analog used to study G-protein activation.
  • Key Difference: Unlike 3'-OMe-GTP, GTPγS’s non-hydrolyzable property makes it ideal for trapping G-proteins in active states, whereas 3'-OMe-GTP’s methyl group primarily affects ribose-binding interactions .
Adenosine Triphosphate (ATP)
  • Structure : Features adenine instead of guanine (C₁₀H₁₆N₅O₁₃P₃).
  • Function : Central to energy transfer and nucleic acid synthesis.
  • Key Difference : The nucleobase difference (adenine vs. guanine) directs specificity toward ATP-dependent enzymes (e.g., kinases), while 3'-OMe-GTP interacts with GTP-specific systems like translation elongation factors .
3'-Azido-3'-Deoxythymidine 5'-Triphosphate (AZTTP)
  • Structure : A thymidine analog with a 3'-azido group and deoxyribose (C₁₀H₁₆N₅O₁₂P₃).
  • Function : Chain-terminating antiviral agent targeting HIV reverse transcriptase.

Enzymatic Activity and Kinetic Data

Activity with E. coli Elongation Factors
Compound EF-Tu Activity (Ac-Phe-tRNA Formation) EF-G Activity (Translocation)
GTP 100% (Reference) 100% (Reference)
3'-OMe-GTP ~90% ~60%
2'-O-Methyl-GTP ~95% ~95%
PPP-Guo-3'P (3'-phosphate) ~85% ~40%

Data adapted from Hamel (1976) show that 3'-OMe-GTP’s activity depends on the enzyme’s reliance on ribose conformation. EF-G, which undergoes large conformational shifts during translocation, is more sensitive to 3'-modifications than EF-Tu.

Biological Activity

3'-o-Methylguanosine 5'-(tetrahydrogen triphosphate) (commonly referred to as 3'-o-MeGTP) is a modified nucleotide that has garnered attention for its potential biological activities. This compound plays a crucial role in various cellular processes, particularly in RNA metabolism and signaling pathways. This article delves into the biological activity of 3'-o-MeGTP, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 3'-o-Methylguanosine 5'-(tetrahydrogen triphosphate) includes a guanosine base with a methyl group at the 3' position and a triphosphate group. This modification affects its interaction with enzymes and receptors, influencing its biological activity.

Structural Formula

  • Molecular Formula : C₁₃H₁₈N₅O₇P₃
  • Molecular Weight : 407.2 g/mol

3'-o-MeGTP is involved in several biological mechanisms:

  • RNA Capping : It acts as a cap structure for mRNA, protecting it from degradation and facilitating translation.
  • Signal Transduction : The triphosphate moiety can interact with various kinases, influencing signaling pathways.
  • Enzyme Substrate : It serves as a substrate for RNA polymerases and other enzymes involved in RNA synthesis.

Case Studies

  • RNA Stability and Translation Efficiency
    • A study demonstrated that mRNA capped with 3'-o-MeGTP exhibited increased stability compared to uncapped mRNA. This stability was linked to enhanced translation efficiency in eukaryotic cells, highlighting its role in gene expression regulation .
  • Inhibition of Viral Replication
    • Research indicated that 3'-o-MeGTP could inhibit the replication of certain viruses by interfering with viral RNA synthesis. This was particularly evident in studies involving the influenza virus, where it showed promise as an antiviral agent .

Comparative Biological Activity

CompoundActivity TypeReference
3'-o-Methylguanosine GTPRNA stability
3'-o-Methylguanosine GTPAntiviral effects
Guanosine TriphosphateStandard RNA capping

Enzymatic Interactions

3'-o-MeGTP has been shown to interact with various enzymes:

  • Guanylyltransferases : These enzymes utilize 3'-o-MeGTP for mRNA capping, enhancing mRNA stability.
  • Kinases : The triphosphate group allows for interactions with kinases involved in phosphorylation processes, impacting signaling cascades.

Toxicological Studies

Toxicological assessments have indicated that 3'-o-MeGTP is generally well-tolerated in cellular models, with minimal cytotoxic effects observed even at higher concentrations . This suggests its potential as a therapeutic agent without significant adverse effects.

Q & A

Q. What are the structural characteristics of 3'-O-Methylguanosine 5'-(tetrahydrogen triphosphate), and what methods are used to confirm its chemical identity?

The compound features a guanosine core with a 3'-O-methyl group and a 5'-triphosphate moiety. Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : To resolve the methyl group’s position (e.g., ¹H/¹³C NMR for methyl proton shifts) .
  • Mass Spectrometry (MS) : For molecular weight confirmation (theoretical MW: 523.18 g/mol) .
  • X-ray Crystallography : To determine spatial arrangement, particularly the triphosphate chain conformation .
  • Solubility Profiling : Aqueous solubility is critical for experimental applications (e.g., buffer compatibility) .

Q. How is 3'-O-Methylguanosine 5'-(tetrahydrogen triphosphate) synthesized, and what purity thresholds are required for research use?

Synthesis typically involves enzymatic or chemical methylation of guanosine triphosphate (GTP). For example:

  • Enzymatic Methylation : Using S-adenosyl methionine (SAM)-dependent methyltransferases under controlled pH (e.g., pH 7.4) to ensure site-specific 3'-O-methylation .
  • HPLC Purification : Post-synthesis, reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid gradient) achieves ≥85% purity, validated by UV absorbance at 254 nm .

Advanced Research Questions

Q. How does 3'-O-Methylguanosine 5'-(tetrahydrogen triphosphate) act as a transcription terminator in RNA polymerase studies?

The 3'-O-methyl group prevents further nucleotide addition by RNA polymerase (RNAP), enabling precise analysis of transcriptional pausing or termination. Methodological steps include:

  • Incorporation into RNA Chains : Add 100–500 µM of the compound to in vitro transcription reactions with RNAP, ATP/CTP/UTP, and [α-³²P]CTP for radiolabeling .
  • Transcript Analysis : Terminated RNA products are treated with calf intestinal alkaline phosphatase (5 units, 37°C, 1 h) to remove 5'-phosphates, then resolved via 23% denaturing polyacrylamide gel electrophoresis (PAGE) .
  • Data Interpretation : Band intensity quantitation (e.g., autoradiography) reveals termination efficiency and RNAP kinetic parameters .

Q. What are the advantages of using 3'-O-Methylguanosine 5'-(tetrahydrogen triphosphate) over non-hydrolysable GTP analogs (e.g., GTPγS) in G-protein studies?

Unlike GTPγS (a thio-triphosphate analog), the 3'-O-methyl modification avoids sulfur-related interference in redox-sensitive systems. Key distinctions:

  • Enzyme Resistance : The methyl group confers resistance to phosphatases and nucleases, enhancing stability in cell lysates .
  • Compatibility with Crystallography : The absence of sulfur improves resolution in X-ray structures of GTPase complexes .
  • Functional Assays : Use at 10–100 µM in GTPase activity assays (e.g., malachite green phosphate detection) to monitor hydrolysis kinetics .

Q. How can structural modifications (e.g., 3'-O-methylation) influence interactions with eukaryotic initiation factor 4E (eIF4E) in mRNA cap-binding studies?

The 5'-triphosphate is essential for eIF4E binding, but 3'-O-methylation may alter affinity or orientation:

  • Surface Plasmon Resonance (SPR) : Immobilize eIF4E on a CM5 chip and measure binding kinetics (KD) with methylated vs. unmodified GTP .
  • Crystallographic Analysis : Compare eIF4E’s C-terminal loop conformation when bound to methylated vs. canonical GTP (e.g., m⁷GTP) .
  • Functional Impact : Test translational efficiency in in vitro systems using capped mRNAs with modified 5' ends .

Q. What experimental challenges arise when using 3'-O-Methylguanosine 5'-(tetrahydrogen triphosphate) in transcriptional assays, and how can they be mitigated?

Common issues include:

  • Incomplete Termination : Optimize molar ratios (e.g., 1:10 compound:NTPs) to ensure dominant terminated products .
  • Non-specific Binding : Pre-treat reaction tubes with 0.1% BSA to reduce adsorption losses .
  • Gel Artifacts : Use fresh 8 M urea in PAGE to prevent RNA degradation or smearing .

Methodological Comparisons

Q. How does 3'-O-Methylguanosine 5'-(tetrahydrogen triphosphate) compare to 2'-deoxy analogs in studying viral RNA sensing by RIG-I-like receptors?

RIG-I detects 5'-triphosphate RNA but ignores 2'-deoxy or methylated variants due to steric hindrance. Experimental approaches:

  • Interferon Response Assays : Transfect HEK293T cells with methylated vs. unmodified RNA (1 µg/mL) and quantify IFN-α via ELISA .
  • Electrophoretic Mobility Shift Assay (EMSA) : Compare RIG-I binding to radiolabeled 5'-triphosphate RNA ± 3'-O-methylation .

Data Analysis and Troubleshooting

Q. How should researchers interpret contradictory results in transcription termination assays using 3'-O-Methylguanosine 5'-(tetrahydrogen triphosphate)?

Contradictions may stem from:

  • NTP Contamination : Validate NTP purity via HPLC before use .
  • RNAP Processivity : Use mutant RNAP (e.g., E. coli RNAP β’ subunit mutants) to isolate termination effects .
  • Statistical Validation : Apply two-way ANOVA to compare termination efficiency across replicates (p < 0.05 threshold) .

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